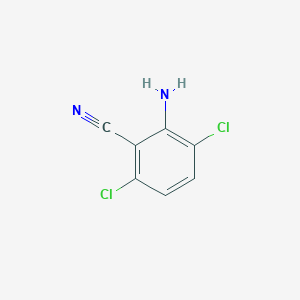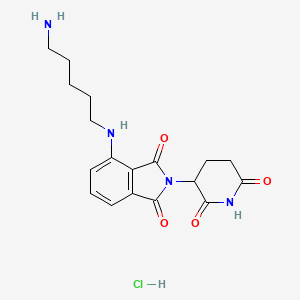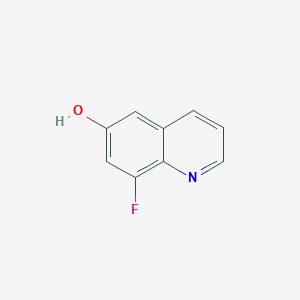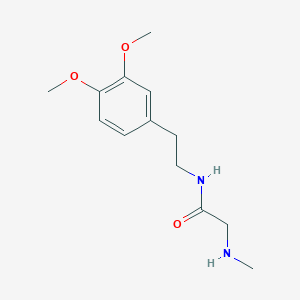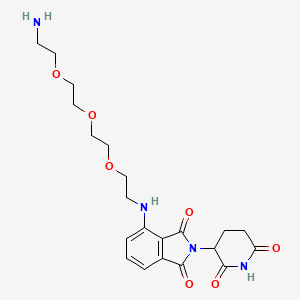
Pomalidomide-PEG3-C2-NH2
Vue d'ensemble
Description
Pomalidomide-PEG3-C2-NH2 is a Pomalidomide-based cereblon ligand with a linker . It is a useful precursor for the synthesis of PROTAC (Proteolysis-Targeting Chimeras) degraders . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .
Synthesis Analysis
A continuous 3–4 step flow approach has been described for the synthesis of pomalidomide, yielding 38–47% overall . Pomalidomide-PEG3-C2-NH2 can be used for the synthesis of PROTACs .Molecular Structure Analysis
The chemical formula of Pomalidomide-PEG3-C2-NH2 is C21H28N4O7 . Its exact mass is 448.20 and its molecular weight is 448.476 .Chemical Reactions Analysis
Pomalidomide-PEG3-C2-NH2 is carboxyl reactive . It enables the synthesis of molecules for targeted protein degradation and PROTAC technology .Physical And Chemical Properties Analysis
The elemental analysis of Pomalidomide-PEG3-C2-NH2 is as follows: Carbon 56.24%, Hydrogen 6.29%, Nitrogen 12.49%, and Oxygen 24.97% .Applications De Recherche Scientifique
Pomalidomide in Multiple Myeloma Treatment
Efficacy in Heavily Pretreated Patients : Pomalidomide, combined with dexamethasone, has shown significant efficacy in heavily pretreated multiple myeloma patients, improving overall response rates and survival outcomes (Cerchione et al., 2018).
Role in Relapsed and Refractory Multiple Myeloma : Pomalidomide is effective in treating relapsed or refractory myeloma, especially in patients who are refractory to lenalidomide and bortezomib (Chanan-Khan et al., 2013).
Mechanisms of Action
Immunomodulatory Effects : Pomalidomide exhibits immunomodulatory properties, impacting T regulatory cells and potentially overcoming barriers to tumor-specific immunity (Galustian et al., 2009).
Impact on Hematological Malignancies : It affects both cellular and humoral aspects of the immune system, with anti-angiogenic properties as well (Kotla et al., 2009).
Clinical Applications
Fetal Hemoglobin Induction : Pomalidomide can induce fetal-like erythroid differentiation, potentially useful in treating sickle cell anemia (Dulmovits et al., 2016).
Synergistic Effects with Dexamethasone : In lenalidomide-resistant multiple myeloma, pomalidomide combined with dexamethasone shows potent anti-tumor responses (Rychak et al., 2016).
Pharmacokinetics and Drug Interaction
Metabolism and Excretion : Pomalidomide undergoes extensive metabolism before excretion, primarily through the urine, involving cytochrome P450-mediated hydroxylation (Hoffmann et al., 2012).
Drug-Drug Interaction Potential : Pomalidomide shows low potential for clinically relevant drug-drug interactions, making it a safe option in combination therapies (Kasserra et al., 2015).
Mécanisme D'action
Target of Action
Pomalidomide-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is the protein cereblon , which plays a crucial role in the ubiquitin-proteasome system (UPS), a pathway responsible for protein degradation .
Mode of Action
The compound operates through the Proteolysis Targeting Chimera (PROTAC) technology . It binds simultaneously to the protein of interest (POI) and the E3 ligase, inducing ubiquitylation of the POI . This ubiquitylation signals for the degradation of the POI by the UPS . After the degradation, the PROTAC molecule is released and can bind to another POI, repeating the process .
Biochemical Pathways
The key biochemical pathway involved in the action of Pomalidomide-PEG3-C2-NH2 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, maintaining protein homeostasis . By targeting specific proteins for degradation, Pomalidomide-PEG3-C2-NH2 can influence various downstream effects depending on the function of the degraded protein.
Pharmacokinetics
It’s worth noting that the compound’s water solubility and stability are generally enhanced due to the presence of the peg3 linker .
Result of Action
The result of Pomalidomide-PEG3-C2-NH2’s action is the targeted degradation of specific proteins . For instance, one study showed that a compound synthesized using Pomalidomide-PEG3-C2-NH2 was able to degrade focal adhesion tyrosine kinase (PTK2) in human hepatocellular carcinoma cell lines .
Orientations Futures
Propriétés
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13,22H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLUGXFCRRSPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide-PEG3-C2-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)
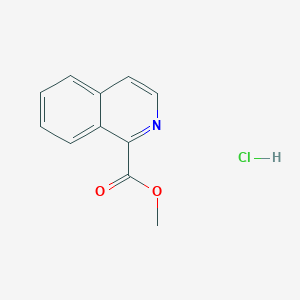
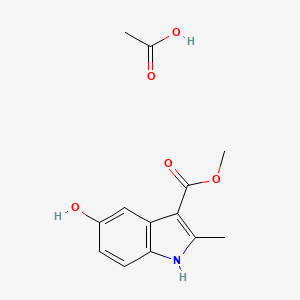
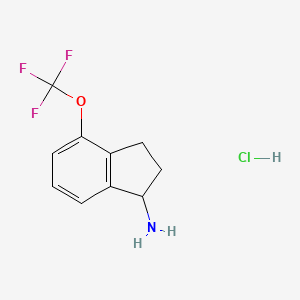
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)
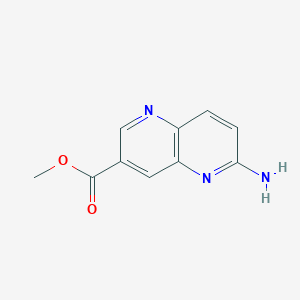
![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)

